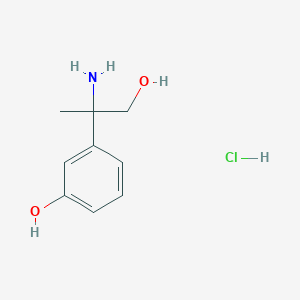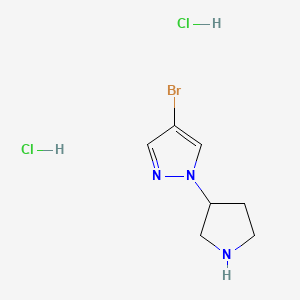
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Vue d'ensemble
Description
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 1428331-35-4 . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride . The compound is a white solid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride”, often involves the use of palladium catalysts . A common method is the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the use of copper powder as a catalyst , and the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The InChI code for “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is 1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis
“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a white solid . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride .Applications De Recherche Scientifique
Pharmaceutical Applications
Pyrazole derivatives are utilized in the synthesis of various pharmaceutical compounds, including inhibitors that target specific pathways or enzymes within the body. These compounds have been employed in treatments for inflammation, cancer, and neurological disorders due to their ability to enhance selectivity and reduce side effects .
Biological Activities
The biological properties of pyrazole derivatives are diverse, encompassing antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. This makes them valuable in research aimed at developing new therapies and drugs .
Agrochemical Research
Pyrazole derivatives have found applications in agrochemicals due to their herbicidal properties. They are studied for their potential to protect crops by controlling or eliminating unwanted vegetation .
Fluorescent Substances and Dyes
These derivatives are also important in the development of fluorescent substances and dyes. Their unique chemical structure allows them to absorb and emit light at specific wavelengths, making them useful in various scientific and industrial applications .
Synthesis of Bipyrazoles
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is used as a starting material in the synthesis of 1,4′-bipyrazoles, which are compounds with two pyrazole groups connected by a bridge .
Preparation of Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes through reactions with dimethyl- and divinyl-tindichloride .
Anti-Tubercular Potential
Pyrazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results in combating this infectious disease .
Inhibitory Activity Research
Research has been conducted on imidazo[1,2-b]pyrazole derivatives to evaluate their α-glucosidase inhibitory activity, which is significant in the study of diabetes management .
Propriétés
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




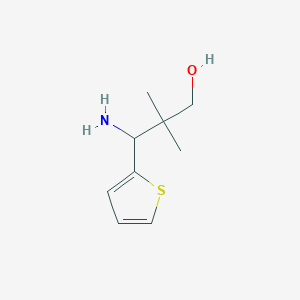

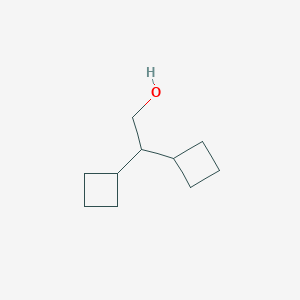

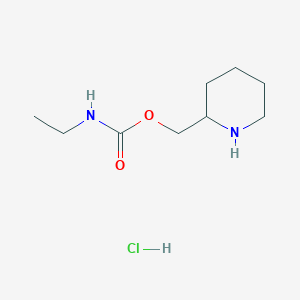

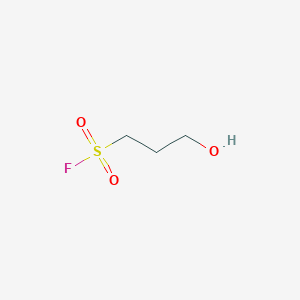
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
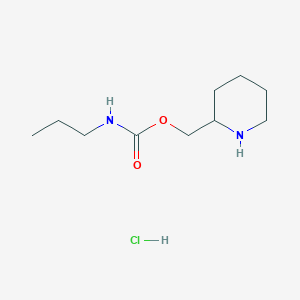
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
